molecular formula C14H12FNO2 B6398606 3-Amino-5-(5-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261987-82-9

3-Amino-5-(5-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398606
CAS RN: 1261987-82-9
M. Wt: 245.25 g/mol
InChI Key: WTJKKLJZIHQDPU-UHFFFAOYSA-N
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Description

3-Amino-5-(5-fluoro-2-methylphenyl)benzoic acid, 95% (3-Amino-5-fluoro-2-methylbenzoic acid) is a chemical compound that has been widely used in the scientific and medical fields for its various applications. It is a white crystalline solid and is a derivative of benzoic acid. It has been used in drug synthesis, as a reagent in organic synthesis, and in medical research and development.

Scientific Research Applications

3-Amino-5-fluoro-2-methylbenzoic acid has been used in many scientific research applications. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of various polymers, such as poly(vinyl alcohol) and poly(vinyl acetate). It has also been used in the synthesis of various polysaccharides, such as chitosan and cellulose.

Mechanism of Action

3-Amino-5-fluoro-2-methylbenzoic acid is an aromatic compound that is used as a nucleophile in organic synthesis. It can react with electrophiles such as alkenes, alkynes, and aldehydes, to form new compounds. It can also react with other aromatic compounds to form new compounds.
Biochemical and Physiological Effects
3-Amino-5-fluoro-2-methylbenzoic acid has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. It has also been found to have an effect on the metabolism of glucose, and it has been shown to have an effect on the activity of enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

3-Amino-5-fluoro-2-methylbenzoic acid has many advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to obtain and use. It has a low toxicity level and a low cost. However, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used.

Future Directions

There are many potential future applications of 3-Amino-5-fluoro-2-methylbenzoic acid. It could be used in the synthesis of new drugs, polymers, and polysaccharides. It could be used to study the biochemical and physiological effects of the compound. It could also be used in the development of new analytical techniques. Additionally, it could be used in the development of new materials, such as catalysts and sensors. Finally, it could be used in the development of new applications, such as drug delivery systems.

Synthesis Methods

3-Amino-5-fluoro-2-methylbenzoic acid can be synthesized from the reaction of 5-fluoro-2-methylbenzoic acid with ammonia in the presence of a base. This reaction produces the desired product in a yield of 95%.

properties

IUPAC Name

3-amino-5-(5-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKKLJZIHQDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689330
Record name 5-Amino-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261987-82-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-5′-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261987-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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